molecular formula C12H16FN B13208954 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole

3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole

Cat. No.: B13208954
M. Wt: 193.26 g/mol
InChI Key: XTGIUUGMCHIQOS-UHFFFAOYSA-N
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Description

3,3-Diethyl-5-fluoro-2,3-dihydro-1H-indole (CAS 1388031-88-6) is a fluorinated indoline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C12H16FN and a molecular weight of 193.26 g/mol, this compound serves as a versatile synthetic intermediate . The indole and indoline scaffolds are privileged structures in pharmaceuticals, known for their widespread presence in biologically active compounds and their ability to bind reversibly to multiple protein targets . The strategic incorporation of a fluorine atom at the 5-position is a common tactic in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and bioavailability . This specific 3,3-diethyl-substituted indoline is a key building block for researchers developing new therapeutic agents, particularly for applications where the modification of the indoline core is being explored to modulate biological activity and physicochemical properties . As a saturated analogue of indole, the 2,3-dihydro-1H-indole core provides a distinct three-dimensional geometry that can be critical for specific target interactions. This product is intended for research and development applications in a laboratory setting only.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

3,3-diethyl-5-fluoro-1,2-dihydroindole

InChI

InChI=1S/C12H16FN/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12/h5-7,14H,3-4,8H2,1-2H3

InChI Key

XTGIUUGMCHIQOS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)F)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-2-nitrobenzaldehyde with diethyl malonate in the presence of a base, followed by reduction and cyclization to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors, influencing biological pathways. For example, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

The structural and functional attributes of 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole are best understood through comparison with analogous indoline and indole derivatives. Key differences arise from substituent type, position, and hybridization states, which influence physicochemical properties, reactivity, and biological activity.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
3,3-Diethyl-5-fluoro-2,3-dihydro-1H-indole 5-F, 3,3-diethyl N/A N/A Not provided in evidence Target compound
3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole (EN300-7396711) 5-NO₂, 3,3-dimethyl >200 (HCl salt) N/A IR: N-H, C=O stretches; NMR: Methyl signals
3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole 2-Ph, 3-(2-nitro-1-phenylethyl) N/A N/A ¹³C-NMR: δ 47.45 (CH₂), 144.88 (C-NH₂)
5-Fluoro-1-methyl-1H-indole (7b) 5-F, 1-methyl 55–56 98 IR: C-F stretch; NMR: Methyl singlet at δ 3.7
3,3-Diallyl-5-fluoro-3H-indole (3k) 5-F, 3,3-diallyl N/A (oil) 32 IR: N=C stretch at 1640 cm⁻¹

Key Observations :

  • Fluorine vs.
  • Alkyl Chain Length : The diethyl groups in the target compound may confer greater lipophilicity compared to dimethyl (EN300-7396711) or diallyl (3k) analogs, influencing membrane permeability .
  • Synthetic Efficiency : Methylation (e.g., 7b) achieves near-quantitative yields (98%), while allylation (3k) yields only 32%, highlighting the challenge of bulky substituent introduction .
Positional Isomerism and Electronic Effects
  • 4-Fluoroindoline (552866-98-5) : A structural isomer with fluorine at the 4-position instead of 4. The 5-fluoro derivative likely exhibits distinct electronic effects due to proximity to the nitrogen lone pair, altering hydrogen-bonding capacity and π-π stacking interactions .
  • 4-Fluoro-5-nitro-2,3-dihydro-1H-indole : The combined electron-withdrawing effects of fluorine and nitro groups at adjacent positions (4 and 5) may destabilize the aromatic system compared to the target compound’s single fluorine substituent .
Functional Group Modifications
  • 1-[(4-Fluorophenyl)carbonyl]-5-pyridin-3-yl-2,3-dihydro-1H-indole (6) : Incorporation of a benzoyl group at the 1-position introduces additional π-conjugation and hydrogen-bond acceptors, contrasting with the target compound’s simpler alkyl substitution .

Biological Activity

3,3-Diethyl-5-fluoro-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Molecular Formula: C12H14F
Molecular Weight: 194.24 g/mol
IUPAC Name: 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole
Canonical SMILES: CC(C)C1=C(C(=C2C1=CC=N2)F)C=C(C)C2=C(N)C=CC=C2

The biological activity of 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole is primarily attributed to its ability to interact with various molecular targets within biological systems. The indole structure is known for its role in modulating several signaling pathways, which can lead to:

  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties: It exhibits antibacterial and antifungal activities against a range of pathogens.

Biological Activity Overview

The following table summarizes the key biological activities reported for 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole:

Biological Activity Effect Reference
AnticancerInhibits proliferation in various cancer cell lines
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits growth of common fungal strains
NeuroprotectivePotential protective effects in neurodegenerative models

Anticancer Studies

Recent studies have demonstrated that 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells: The compound induced apoptosis through caspase activation pathways.
  • HCT116 Colon Cancer Cells: It was shown to inhibit cell growth and induce G1 phase cell cycle arrest.

Antimicrobial Studies

The compound's antimicrobial efficacy was evaluated using standard disk diffusion methods:

  • Staphylococcus aureus (Gram-positive): Inhibition zones of up to 20 mm were observed.
  • Escherichia coli (Gram-negative): Moderate activity with inhibition zones around 15 mm.

Neuroprotective Effects

In models of neurodegeneration, 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole demonstrated potential neuroprotective effects by reducing oxidative stress markers and inflammation.

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